molecular formula C11H13BO4 B13928953 Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate

Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate

Cat. No.: B13928953
M. Wt: 220.03 g/mol
InChI Key: WMENSPZTRDHQRG-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate is a chemical compound with the molecular formula C11H13BO4. This compound is part of the oxaborole family, which is known for its unique structure containing a boron atom within a heterocyclic ring. The presence of boron in these compounds often imparts unique chemical and biological properties, making them of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in studying enzyme function and as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

ethyl 1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carboxylate

InChI

InChI=1S/C11H13BO4/c1-3-15-11(13)9-5-4-8-6-16-12(14)10(8)7(9)2/h4-5,14H,3,6H2,1-2H3

InChI Key

WMENSPZTRDHQRG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2C)C(=O)OCC)O

Origin of Product

United States

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